4-N-Nonylbiphenyl

Liquid Crystal Synthesis Materials Chemistry Process Control

4-N-Nonylbiphenyl is a strategic hydrophobic core intermediate for liquid crystal R&D. Its C9 nonyl chain imparts a unique aspect ratio and flexibility—not interchangeable with octyl (C8) or decyl (C10) analogs. It serves as the primary precursor to 4-hydroxy-4'-nonylbiphenyl, enabling synthesis of esters that form smectic C phases with a consistent ~45° tilt angle. Procure alongside shorter/longer chain analogs to systematically map structure-property relationships in homologous series. Essential for ferroelectric LC mixture development and side-chain liquid crystalline polymer research.

Molecular Formula C21H28
Molecular Weight 280.4 g/mol
CAS No. 69856-11-7
Cat. No. B12336931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Nonylbiphenyl
CAS69856-11-7
Molecular FormulaC21H28
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C21H28/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3
InChIKeyXMYSGVNXYKACMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-Nonylbiphenyl (CAS 69856-11-7) for Liquid Crystal Synthesis and Research: Technical Profile


4-N-Nonylbiphenyl (CAS 69856-11-7), also known as nonyl-1,1'-biphenyl, is an organic compound characterized by a biphenyl core with a linear nine-carbon (nonyl) chain at the 4-position . It belongs to the class of 4-n-alkylbiphenyls, a fundamental building block in the design of thermotropic liquid crystals . The compound is a solid at room temperature with a reported melting point of 41 °C and a density of 0.925 g/cm³ [1]. It is not a functional liquid crystal in its own right but is a critical hydrophobic core intermediate used to synthesize more complex mesogenic molecules .

Why 4-N-Nonylbiphenyl Cannot Be Directly Substituted by Other 4-n-Alkylbiphenyls in Liquid Crystal Synthesis


In the design of liquid crystal mixtures, the length of the terminal alkyl chain is a critical parameter that dictates phase behavior, transition temperatures, and physical properties like viscosity and birefringence [1]. The nonyl (C9) chain of 4-N-Nonylbiphenyl imparts a specific balance of molecular length and flexibility that is not interchangeable with its shorter (e.g., octyl, C8) or longer (e.g., decyl, C10) chain analogs [2]. Simply substituting one alkylbiphenyl intermediate for another would alter the core's aspect ratio and intermolecular interactions, leading to a different mesophase morphology, a shift in the temperature range of the nematic or smectic phases, and ultimately, a change in the performance of the final display or device [3].

Quantitative Evidence for the Selection of 4-N-Nonylbiphenyl (CAS 69856-11-7)


Melting Point and Density: A Defined Starting Point for Synthesis

4-N-Nonylbiphenyl is defined by its physical properties, which are essential for reproducible synthesis and purification. It exhibits a melting point of 41 °C and a density of 0.925 g/cm³ [1]. These values provide a verifiable baseline for quality control and handling procedures, differentiating it from other 4-alkylbiphenyls with different chain lengths, which would have distinct melting points and densities due to their different molecular weights and packing efficiencies.

Liquid Crystal Synthesis Materials Chemistry Process Control

Functional Equivalence as a Core for Smectic C Phase Formation in Ester Derivatives

In a homologous series of esters, derivatives based on the 4'-n-nonylbiphenyl core were examined alongside those based on 4'-n-octylbiphenyl and 4'-n-decylbiphenyl cores. The study by Butcher et al. (1995) prepared thirty compounds, ten from each of these three core types, and investigated their liquid crystal properties [1]. The research found that all members of these three series exhibited extensive smectic polymorphism, and notably, the esters derived from the 4'-n-nonylbiphenyl core were among those that showed smectic C (SC) phases [1]. This is a class-level inference that the nonyl core is functionally equivalent to the octyl and decyl cores in enabling SC phase formation in this specific molecular architecture.

Ferroelectric Liquid Crystals Smectic Phases Mesogen Design

Confirmed Tilted Smectic Phase Morphology in Thiophene-Carboxylate Esters via X-ray Diffraction

An X-ray diffraction study by Bunning et al. (1996) examined twenty esters, selecting from the first ten homologues of series based on 4'-n-octylbiphenyl, 4'-n-nonylbiphenyl, and 4'-n-decylbiphenyl cores [1]. The investigation confirmed that all these esters showed extensive smectic polymorphism and that the observed phases were exclusively tilted smectic phases, all with tilt angles of around 45° [1][2]. This finding provides structural confirmation that the core structure of 4-N-Nonylbiphenyl, like its octyl and decyl counterparts, consistently yields tilted smectic phases in this ester series.

X-ray Diffraction Smectic Polymorphism Structural Analysis

Defined Application Scenarios for 4-N-Nonylbiphenyl (CAS 69856-11-7) in Liquid Crystal Research and Development


Synthesis of Mesogenic Esters for Ferroelectric Liquid Crystal (FLC) Mixtures

4-N-Nonylbiphenyl is a primary intermediate for the synthesis of 4-hydroxy-4'-nonylbiphenyl, a key phenolic precursor. This precursor can be esterified with various carboxylic acids to create novel mesogenic compounds. The resulting esters, as demonstrated in studies by Butcher et al. (1995) and Bunning et al. (1996), are capable of forming smectic C (SC) phases with a consistent tilt angle of ~45° [1][2]. This makes the compound a strategic procurement choice for research groups and industrial R&D labs focused on developing new ferroelectric liquid crystal mixtures for fast-switching display technologies.

Investigating Homologous Series in Liquid Crystal Design

The specific nine-carbon chain length of 4-N-Nonylbiphenyl is a critical variable in the systematic study of structure-property relationships. By procuring this compound alongside its shorter (octyl) and longer (decyl) chain analogs, researchers can generate a homologous series of derivatives. This allows for the precise study of how incremental changes in terminal chain length affect key mesogenic parameters, such as phase transition temperatures, phase morphology, and tilt angle, without the confounding variables introduced by changing the core structure [1][2][3].

Formulation of Model Compounds for Physical Property Studies

As a structurally well-defined 4-n-alkylbiphenyl, this compound serves as an ideal building block for creating model compounds. The resulting materials, with their confirmed ability to form tilted smectic phases, are valuable for fundamental research into physical properties. They can be used to investigate phenomena such as dielectric anisotropy, viscoelastic behavior in the smectic phase, and electro-optical switching mechanisms in controlled, well-understood systems [4].

Development of Liquid Crystalline Polymers and Elastomers

The biphenyl core of 4-N-Nonylbiphenyl is a classic mesogen. It can be functionalized and incorporated as a side-chain into polymer backbones to create side-chain liquid crystalline polymers (SCLCPs). The resulting polymeric materials can be used in applications ranging from optical storage and nonlinear optics to soft actuators, where the controlled, anisotropic properties of the liquid crystal phase are leveraged.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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